![molecular formula C8H12Cl2N2O2 B1522938 6-(Dimethylamino)pyridine-3-carboxylic acid dihydrochloride CAS No. 1251923-75-7](/img/structure/B1522938.png)
6-(Dimethylamino)pyridine-3-carboxylic acid dihydrochloride
Overview
Description
6-(Dimethylamino)pyridine-3-carboxylic acid dihydrochloride (6-DMAP-DHC) is a versatile chemical compound with a wide range of applications in scientific research and laboratory experiments. It is an important organic compound and has been used in a variety of fields such as organic synthesis, organic photochemistry, catalysis, and biochemistry. 6-DMAP-DHC has a unique structure and is composed of two pyridine rings connected by a dimethylamino group. The compound has been used in a variety of research applications, including synthesis of biologically active compounds, catalysis, and biochemical and physiological studies.
Scientific Research Applications
Catalytic and Non-Catalytic Amidation of Carboxylic Acid Substrates
This compound can be used in the catalytic and non-catalytic amidation of carboxylic acid substrates . Carboxamides, which can be synthesized using this method, are a substantial part of organic and medicinal chemistry due to their utility in synthesizing peptides, lactams, and more than 25% of familiar drugs . They also play a leading role in the synthesis of bioactive products with anticancer, antifungal, and antibacterial properties .
Synthesis of Bioactive Products
The compound is used in the synthesis of bioactive products with anticancer, antifungal, and antibacterial properties . This is due to the importance of carboxamides, which can be synthesized using this compound, in the synthesis of these bioactive products .
Synthesis of Familiar Drugs
More than 25% of familiar drugs consist of the carboxamide group, which can be synthesized using this compound . This demonstrates the value of amide bond formation and the investigation into developing reliable protocols to synthesize amides in excellent yields .
Organic Synthesis
Carboxylic acids, such as “6-(Dimethylamino)pyridine-3-carboxylic acid dihydrochloride”, are used in various areas of organic synthesis . They are used in obtaining small molecules, macromolecules, synthetic or natural polymers .
Nanotechnology
In nanotechnology, carboxylic acids like this compound are used for surface modification of nanoparticles and nanostructures such as carbon nanotubes and graphene . This promotes the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
Polymers
In the area of polymers, carboxylic acids like this compound have applications such as monomers, additives, catalysts, etc . They are used in the modification of surfaces of nanoparticles metallic, modification surface of nanostructure such as carbon nanotubes and graphene, nanomaterials, medical field, pharmacy, etc .
properties
IUPAC Name |
6-(dimethylamino)pyridine-3-carboxylic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.2ClH/c1-10(2)7-4-3-6(5-9-7)8(11)12;;/h3-5H,1-2H3,(H,11,12);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYRBZGZQANQEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)C(=O)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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